

Technical Guide: 2-Chloro-6-hydroxy-3-nitrobenzoic Acid[1][2]

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Compound of Interest

Compound Name:	2-Chloro-6-hydroxy-3-nitrobenzoic acid
CAS No.:	2059945-51-4
Cat. No.:	B1459920

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Introduction & Structural Identity

2-Chloro-6-hydroxy-3-nitrobenzoic acid is a highly functionalized aromatic building block characterized by a dense array of reactive groups on a single benzene scaffold.[1][2] It belongs to the class of nitro-substituted salicylates, serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals, agrochemicals, and high-performance dyes.[1][2]

Core Identity Data

Property	Specification
IUPAC Name	2-Chloro-6-hydroxy-3-nitrobenzoic acid
CAS Number	2059945-51-4
Molecular Formula	C ₇ H ₄ ClNO ₅
Molecular Weight	217.56 g/mol
Appearance	Yellow crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water (pH dependent)

Structural Analysis

The molecule features a benzene ring substituted at four positions, creating a unique electronic environment:[2]

- C1 (Carboxylic Acid): Provides the primary acidic site and anchor for esterification or amidation.[2]
- C2 (Chlorine): An electron-withdrawing group that provides steric bulk and a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2]
- C3 (Nitro): A strong electron-withdrawing group (EWG).[1][2] Crucially, it is positioned para to the hydroxyl group (C6) and ortho to the chlorine (C2), creating a "push-pull" electronic system that highly activates the ring for nucleophilic aromatic substitution (S_NAr).
- C6 (Hydroxyl): Acts as a hydrogen bond donor/acceptor.[2] Its position relative to the carboxyl group (ortho) allows for intramolecular hydrogen bonding, stabilizing the structure and influencing pK_a values.[2]

Synthesis & Production Logic

The synthesis of this specific isomer requires careful control of regiochemistry, as standard nitration of salicylic acid derivatives often yields mixtures.[2] The most robust industrial route involves the selective hydrolysis of a dichloronitro precursor.[2]

Primary Synthetic Pathway: The S_NAr Hydrolysis Route

This protocol utilizes 2,6-dichloro-3-nitrobenzoic acid as the parent scaffold.^{[1][2]} The nitro group activates the chlorine atoms for nucleophilic displacement.^[2]

Mechanism: The nitro group at C3 activates the chlorine at C6 (para) and C2 (ortho).^[2]

However, the C6-chlorine is significantly more reactive toward nucleophilic attack by hydroxide ions due to:

- **Electronic Activation:** Para-substitution (relative to NO₂) allows for effective resonance stabilization of the Meisenheimer complex intermediate.^[2]
- **Steric Factors:** The C2-chlorine is sterically shielded by the adjacent carboxylic acid (C1) and nitro group (C3), making the C6 position the kinetic point of entry for the nucleophile.^[2]

Experimental Protocol (Step-by-Step)

Note: This protocol is derived from standard methodologies for activated chlorobenzene hydrolysis.

Reagents:

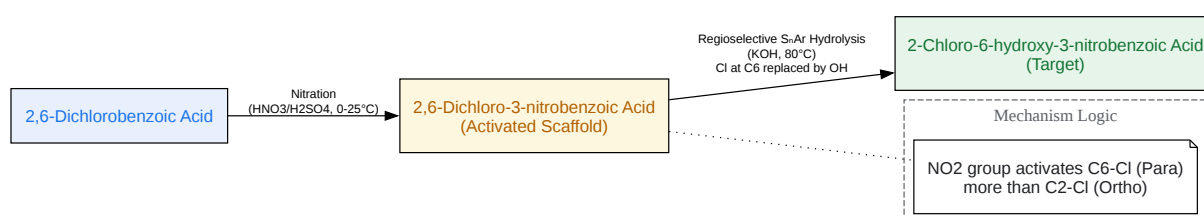
- Precursor: 2,6-Dichloro-3-nitrobenzoic acid (1.0 eq)^{[1][2]}
- Reagent: Potassium Hydroxide (KOH) (3.0 eq) or NaOH^[2]
- Solvent: Water/DMSO mixture (10:^[2]1) or aqueous Methanol^[2]

Workflow:

- **Dissolution:** Dissolve 2,6-dichloro-3-nitrobenzoic acid in the solvent mixture.
- **Basification:** Slowly add aqueous KOH. The solution will turn deep yellow/orange due to the formation of the phenolate species.^[2]
- **Reflux:** Heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC or HPLC (target disappearance of starting material).^[2]

- Acidification: Cool the reaction to 0°C. Slowly acidify with 2M HCl to pH ~2. The product will precipitate as a yellow solid.[2]
- Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain pure **2-chloro-6-hydroxy-3-nitrobenzoic acid**.

Visualization of Synthesis Pathway



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Caption: Synthesis via regioselective nucleophilic aromatic substitution driven by the para-nitro effect.

Physicochemical Properties & Reactivity[1][2][6][8]

Acid-Base Profile

The compound is a di-acid in aqueous media:

- Carboxylic Acid (pK_{a1} ≈ 1.5 - 2.0): Significantly more acidic than benzoic acid (pK_a 4.[1][2]2) due to the electron-withdrawing inductive effects of the -NO₂ and -Cl groups.[1][2]
- Phenolic Hydroxyl (pK_{a2} ≈ 6.0 - 7.0): The phenol is acidified by the para-nitro group (resonance effect), making it more acidic than unsubstituted phenol (pK_a 10).[2]

Key Reactivity Patterns[1][6]

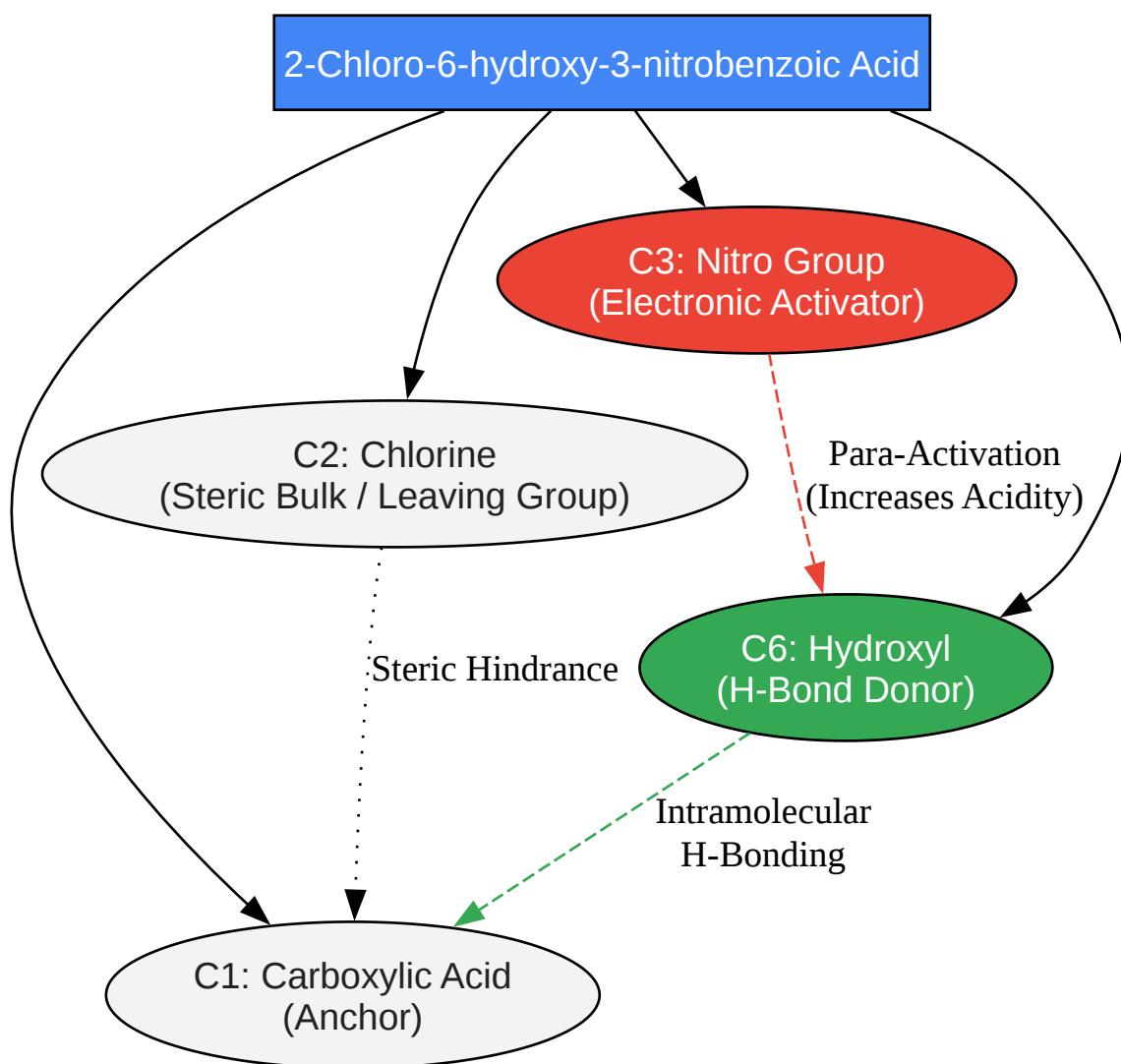
- Decarboxylation: Under high thermal stress (>180°C) or copper catalysis, the C1-COOH group can be lost, yielding 3-chloro-4-nitrophenol.[1][2]
- Reduction: The C3-nitro group can be selectively reduced (e.g., Fe/HCl or H₂/Pd) to an amine, yielding 3-amino-2-chloro-6-hydroxybenzoic acid, a precursor for benzoxazole scaffolds.[1][2]
- Esterification: The steric bulk at C2 and C6 requires harsh conditions (e.g., acid chloride formation via SOCl₂ followed by alcoholysis) for efficient esterification of the carboxyl group. [2]

Applications in Drug Development

This molecule serves as a specialized "scaffold" in medicinal chemistry, particularly for:

- Antiviral Agents: The salicylate core mimics viral binding pockets, while the nitro/chloro substitutions allow for "fragment-based" drug design to optimize binding affinity.[2]
- Antibacterial Agents: Derivatives of nitro-salicylic acids disrupt bacterial iron transport (siderophore mimicry).[1][2]
- Heterocyclic Synthesis: The 1,2,3-trisubstitution pattern (COOH, Cl, NO₂) is ideal for cyclization reactions to form quinazolines or benzoxazinones.[2]

Structural Logic Map



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Caption: Electronic and steric interplay between functional groups defining the molecule's reactivity.[1][2]

Safety & Handling (SDS Summary)

Signal Word:WARNING

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Handling Protocol:

- Use only in a chemical fume hood.
- Wear nitrile gloves and chemical safety goggles.
- Incompatibility: Avoid contact with strong bases and reducing agents (risk of exothermic reaction).[2]

References

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